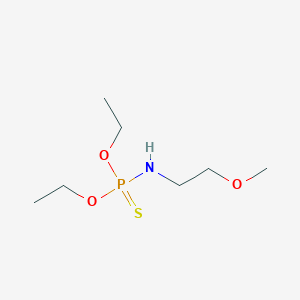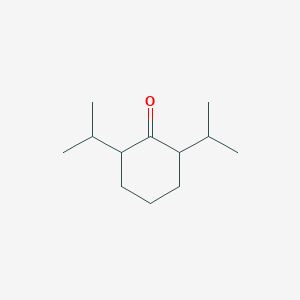![molecular formula C26H28N6O2 B13998226 N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide CAS No. 5300-75-4](/img/structure/B13998226.png)
N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE is a complex organic compound with the molecular formula C26H28N6O2 It is known for its unique structure, which includes two dimethylcarbamimidoyl groups attached to a benzene-1,3-dicarboxamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,3-dicarboxylic acid with N,N-dimethylcarbamimidoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced amides and related compounds.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their catalytic activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE: Similar in structure but with different substituents.
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,4-DICARBOXAMIDE: Differing in the position of the carboxamide groups.
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,2-DICARBOXAMIDE: Another positional isomer with distinct properties.
Uniqueness
N,N-BIS[4-(N,N-DIMETHYLCARBAMIMIDOYL)PHENYL]BENZENE-1,3-DICARBOXAMIDE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
5300-75-4 |
|---|---|
Molekularformel |
C26H28N6O2 |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
3-N,3-N-bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C26H28N6O2/c1-30(2)23(27)17-8-12-21(13-9-17)32(22-14-10-18(11-15-22)24(28)31(3)4)26(34)20-7-5-6-19(16-20)25(29)33/h5-16,27-28H,1-4H3,(H2,29,33) |
InChI-Schlüssel |
NZECSDRUDIFJJF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=N)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(=N)N(C)C)C(=O)C3=CC=CC(=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


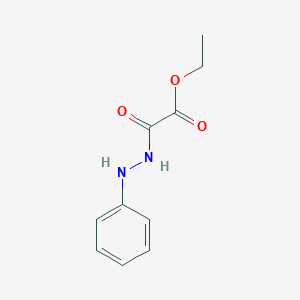



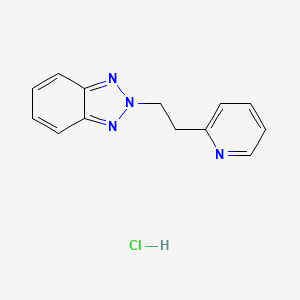

![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)
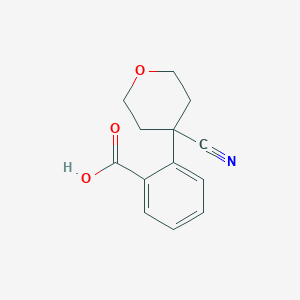


![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998189.png)

